![molecular formula C22H18O4 B2413915 4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 637751-08-7](/img/structure/B2413915.png)
4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one
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Overview
Description
The compound “4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one” is a benzofuran derivative . It has a molecular formula of C18H12O4, an average mass of 292.285 Da, and a monoisotopic mass of 292.073547 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a methoxy group attached to the benzofuran ring .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 482.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.8±3.0 kJ/mol and a flash point of 245.7±28.7 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “4-(7-methoxy-1-benzofuran-2-yl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one”, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . Further in vivo testing using a murine lung cancer model demonstrated a significant anticancer activity by reducing the growth of metastatic lesions in the lung without affecting body weight or vital organ size .
Antibacterial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site . This suggests potential antibacterial activity.
Anti-Oxidative Activity
Benzofuran compounds have been found to exhibit anti-oxidative activities . This could make them useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Anti-Viral Activity
Benzofuran compounds have also shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Lead Compounds
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Chemical Synthesis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on the synthesis of benzofuran derivatives, including “4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one”, and their potential applications in medicinal chemistry .
properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-24-18-8-4-7-15-11-20(26-22(15)18)17-12-21(23)25-19-10-14-6-3-2-5-13(14)9-16(17)19/h4,7-12H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZBFVTDCPFNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C5CCCCC5=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
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